Protosappanin B (Standard)

Description

Properties

IUPAC Name |

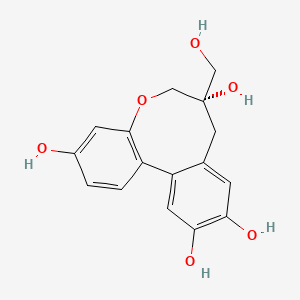

(10S)-10-(hydroxymethyl)-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c17-7-16(21)6-9-3-13(19)14(20)5-12(9)11-2-1-10(18)4-15(11)22-8-16/h1-5,17-21H,6-8H2/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTYTQTVJQUCEP-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2C3=C(C=C(C=C3)O)OCC1(CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=CC(=C(C=C2C3=C(C=C(C=C3)O)OC[C@]1(CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Protosappanin B (C₁₆H₁₆O₆): A Technical Whitepaper on its Anti-Cancer Properties and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protosappanin B, a bioactive compound with the molecular formula C₁₆H₁₆O₆, has garnered significant attention within the scientific community for its pronounced therapeutic potential, particularly in the realm of oncology.[1][2] This technical guide provides an in-depth overview of Protosappanin B, consolidating key research findings to facilitate further investigation and drug development. This document details its chemical properties, summarizes its anti-tumor efficacy through comprehensive data tables, provides detailed experimental protocols for its study, and visualizes its molecular interactions through signaling pathway diagrams.

Introduction

Protosappanin B is a key active component extracted from the heartwood of Caesalpinia sappan L. (Lignum Sappan), a plant used in traditional medicine.[2] Its molecular formula is C₁₆H₁₆O₆ and it has a molecular weight of approximately 304.30 g/mol .[2][3][4][5] Possessing a dibenzoxocin derivative structure, Protosappanin B has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[2] However, its most extensively studied and promising characteristic is its potent anti-tumor activity against various cancer cell lines.[1][6][7] This whitepaper will delve into the technical details of Protosappanin B's anti-cancer properties, offering a valuable resource for researchers in the field.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆O₆ | [2][3][6] |

| Molecular Weight | 304.30 g/mol | [2] |

| Physical Description | Powder | [2] |

| Source | Heartwood of Caesalpinia sappan L. | [2] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [2][4] |

| CAS Number | 102036-29-3 | [2][3][5] |

Anti-Tumor Activity: Quantitative Data

Protosappanin B has demonstrated significant dose-dependent inhibitory effects on the proliferation of a variety of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from various studies are summarized below.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Treatment Duration (hours) | Reference |

| SW-480 | Human Colon Cancer | 21.32 | 48 | [6][7] |

| HCT-116 | Human Colon Cancer | 26.73 | 48 | [6][7] |

| BTT | Mouse Bladder Cancer | 76.53 | 48 | [6][7] |

| T24 | Human Bladder Cancer | 82.78 | 48 | [8][9][10][11][12] |

| 5637 | Human Bladder Cancer | 113.79 | 48 | [8][9][10][11][12] |

Mechanisms of Action: Signaling Pathways

Research has elucidated that Protosappanin B exerts its anti-tumor effects through the modulation of several key intracellular signaling pathways, primarily the PI3K/Akt pathway and by inhibiting the expression of Golgi phosphoprotein 3 (GOLPH3).

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Protosappanin B has been shown to significantly reduce the phosphorylation of key proteins in this pathway, including Akt and p70S6K.[1] This inhibition leads to decreased cell survival and the induction of apoptosis.

Downregulation of GOLPH3 Expression

GOLPH3 is an oncoprotein that plays a role in Golgi trafficking and has been implicated in tumor progression. Protosappanin B has been found to suppress the expression of GOLPH3 in a concentration-dependent manner in colon cancer cells.[1] This suppression contributes to the inhibition of tumor growth.

LINC00612/microRNA-590-3p/GOLPH3 Axis

Recent studies have revealed a more intricate mechanism where Protosappanin B enhances the chemosensitivity of colon adenocarcinoma to 5-fluorouracil (B62378) (5-FU).[13] It achieves this by regulating the LINC00612/microRNA-590-3p/GOLPH3 axis. Protosappanin B attenuates the expression of the long non-coding RNA LINC00612, which in turn affects the levels of microRNA-590-3p and subsequently GOLPH3, thereby reducing chemoresistance.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-tumor effects of Protosappanin B.

Extraction and Purification of Protosappanin B

This protocol describes the isolation of Protosappanin B from Caesalpinia sappan L. heartwood.

Materials:

-

Dried and powdered Caesalpinia sappan L. heartwood

-

Distilled water

-

Ethyl acetate

-

Petroleum ether

-

Silica (B1680970) gel (160-200 mesh)

-

Chromatography column

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates

-

Developing solvent: Chloroform/Acetone/Formic acid (8:4:1)

Procedure:

-

Extraction: Boil the powdered heartwood in distilled water. Repeat the extraction process multiple times.

-

Solvent Partitioning: Concentrate the aqueous extract and partition it against ethyl acetate. Collect the ethyl acetate phase.

-

Column Chromatography: Concentrate the ethyl acetate extract and load it onto a silica gel column.

-

Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether).

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC.

-

Purification: Combine the fractions containing pure Protosappanin B and concentrate them to obtain the final product.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of Protosappanin B on cancer cells.

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

Protosappanin B stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Protosappanin B and incubate for the desired time period (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Apoptosis Analysis (Flow Cytometry)

This technique is used to quantify the percentage of apoptotic cells after treatment with Protosappanin B.

Materials:

-

Cancer cell lines

-

6-well plates

-

Protosappanin B stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with Protosappanin B for the desired duration.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protein Expression Analysis (Western Blotting)

This method is used to detect changes in the expression levels of specific proteins in signaling pathways affected by Protosappanin B.

Materials:

-

Cancer cell lines

-

Protosappanin B stock solution

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-GOLPH3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies followed by HRP-conjugated secondary antibodies.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion and Future Directions

Protosappanin B has emerged as a promising natural compound with significant anti-tumor properties. Its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines, coupled with its modulation of key signaling pathways like PI3K/Akt and GOLPH3, underscores its potential as a lead compound for the development of novel cancer therapeutics. Further research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the exploration of combination therapies to fully harness the therapeutic potential of Protosappanin B. The detailed protocols and data presented in this whitepaper provide a solid foundation for researchers to advance the understanding and application of this potent anti-cancer agent.

References

- 1. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 3. scispace.com [scispace.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. addgene.org [addgene.org]

- 6. researchhub.com [researchhub.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Western Blot Protocol | Proteintech Group [ptglab.com]

- 10. Apoptosis Protocols | USF Health [health.usf.edu]

- 11. researchgate.net [researchgate.net]

- 12. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

Protosappanin B: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protosappanin B is a key bioactive homoisoflavone predominantly isolated from the heartwood of Caesalpinia sappan L., a plant with a long history in traditional medicine.[1][2][3] Also known as Lignum Sappan or Sappanwood, this botanical source has been traditionally used to promote blood circulation, alleviate pain, and remove blood stasis.[1] Modern pharmacological research has identified Protosappanin B as a significant contributor to the therapeutic effects of C. sappan extracts, demonstrating marked antitumor, anti-inflammatory, and antimicrobial properties.[1][3][4][5] This technical guide provides a comprehensive overview of the natural occurrence of Protosappanin B, detailed experimental protocols for its extraction and purification, quantitative data on its biological activity, and insights into its mechanism of action.

Natural Occurrence

The primary and most well-documented natural source of Protosappanin B is the dried heartwood of Caesalpinia sappan L., a leguminous plant found in Southeast Asia.[1][3] The heartwood is distinguished by its deep red color, which is attributable to compounds like brazilin (B1667509), a related and often co-isolated substance.[6] Protosappanin B exists alongside other bioactive molecules in the heartwood, including brazilin, sappanol, episappanol, and protosappanin C.[3][7] The presence and concentration of these compounds underscore the importance of selective and efficient extraction and purification methods to isolate Protosappanin B for research and drug development purposes.

Experimental Protocols for Isolation and Purification

Several methods have been established for the isolation of Protosappanin B from Caesalpinia sappan heartwood. The choice of method depends on the desired scale, purity, and the available laboratory equipment. Below are detailed protocols from published research.

Protocol 1: Aqueous and Organic Solvent Extraction followed by Column Chromatography

This conventional method is suitable for large-scale laboratory extraction and yields high-purity Protosappanin B.

-

Initial Extraction :

-

Solvent Partitioning :

-

An equal volume of petroleum ether is added to the concentrated aqueous extract to remove lipids. This step is repeated twice.[1]

-

Subsequently, the lipid-free aqueous phase is extracted with an equal volume of ethyl acetate (B1210297).[1][8]

-

The aqueous phases are combined and dried under reduced pressure to yield a crude extract powder.[1]

-

-

Chromatographic Purification :

-

A chromatographic column (e.g., 4 cm × 40 cm) is packed with 160 to 200 mesh silica (B1680970) gel.[1]

-

15 g of the crude extract powder is dissolved in 100 mL of ethyl acetate and mixed with 30 g of silica gel.[1]

-

The solvent is removed by distillation, and the dried sample is loaded onto the column.[1]

-

Elution is performed using a solvent system of ethyl acetate/petroleum ether/acetic acid (20:100:1) .[1]

-

Fractions are monitored by Thin-Layer Chromatography (TLC), and those containing Protosappanin B are combined and dried to yield the purified compound (>99% purity).[1]

-

Protocol 2: Ionic Liquid-Based Ultrasonic-Assisted Extraction

This modern approach utilizes ionic liquids to improve extraction efficiency and is considered a more environmentally friendly method.

-

Sample Preparation :

-

Dried heartwood of C. sappan is ground into a fine powder and passed through a 70-mesh sieve.[2]

-

-

Optimized Extraction Conditions :

-

Post-Extraction :

Protocol 3: Ethanolic Extraction and Preparative HPLC

This method is commonly used for isolating a range of compounds from C. sappan and is effective for obtaining pure fractions of Protosappanin B.

-

Initial Extraction : The heartwood of C. sappan is soaked in ethanol, followed by extraction and concentration to yield a crude ethanolic extract.[3][10]

-

Fractionation : The crude extract is partitioned and then subjected to column chromatography (e.g., Sephadex LH-20) to obtain semi-purified fractions.[10]

-

Final Purification : The Protosappanin B-containing fraction is further purified using preparative HPLC to yield the isolated compound.[3][10]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the isolation and purification of Protosappanin B, combining the key steps from the protocols described above.

Quantitative Data

The following tables summarize key quantitative data related to the extraction and biological activity of Protosappanin B as reported in the literature.

Table 1: In Vitro Cytotoxicity of Protosappanin B

| Cell Line | Cancer Type | IC₅₀ Value (µg/mL) | Exposure Time (hours) | Reference |

| SW-480 | Human Colon Cancer | 21.32 | 48 | [1][8] |

| HCT-116 | Human Colon Cancer | 26.73 | 48 | [1][8] |

| BTT | Mouse Bladder Cancer | 76.53 | 48 | [1][8] |

| T24 | Human Bladder Cancer | 82.78 | 48 | [11][12] |

| 5637 | Human Bladder Cancer | 113.79 | 48 | [11][12] |

Table 2: Optimized Extraction and Analytical Parameters

| Parameter | Optimal Condition / Value | Method | Reference |

| Extraction Solvent | 0.5 mol/L [BMIM]Br in Methanol | Ionic Liquid-Based Ultrasonic | [2][9] |

| Solid-Liquid Ratio | 1:50 (g/mL) | Ionic Liquid-Based Ultrasonic | [2][9] |

| Linearity Range (Protosappanin B) | 0.50–3.00 µg | HPLC | [2][9] |

| Average Recovery | 98.31% | HPLC | [2][9] |

Mechanism of Action and Signaling Pathways

Protosappanin B exerts its antitumor effects through the modulation of several key intracellular signaling pathways. Research has shown that it can effectively inhibit the viability and migration of colon cancer cells and induce apoptosis.[4] Furthermore, Protosappanin B has been observed to arrest the cell cycle in the G1 phase in human bladder cancer cells.[11][12]

Key molecular targets and pathways affected by Protosappanin B include:

-

GOLPH3 Inhibition : Protosappanin B suppresses the expression of Golgi phosphoprotein 3 (GOLPH3), a protein implicated in tumor progression.[4]

-

Inhibition of Pro-Survival Pathways : It significantly reduces the phosphorylation and activation of key proteins in pro-survival and proliferation pathways, including Akt (p-AKT), p70S6K (p-p70S6K), β-catenin, and ERK1/2 (p-ERK1/2).[4]

-

NF-κB Signaling : There is evidence to suggest that related compounds from Sappanwood may inhibit NF-κB signaling, which is a critical pathway in inflammation and cancer.[5]

The diagram below illustrates the inhibitory effects of Protosappanin B on these critical cancer-related signaling pathways.

Proposed Biogenetic Pathway

While the complete biosynthetic pathway of Protosappanin B is not fully elucidated, research on co-occurring novel protosappanins, Caesappin A and B, has led to a proposed biogenetic pathway.[10] It is suggested that these complex structures may arise from simpler precursors within the plant. The diagram below outlines this proposed relationship.

Conclusion

Protosappanin B stands out as a promising natural product for therapeutic development, particularly in oncology. Its reliable sourcing from Caesalpinia sappan heartwood, coupled with well-defined isolation protocols, makes it accessible for further investigation. The quantitative data on its potent cytotoxic effects against various cancer cell lines and the growing understanding of its molecular mechanisms provide a solid foundation for preclinical and clinical studies. This guide offers the essential technical information required for researchers to harness the potential of Protosappanin B in their drug discovery and development endeavors.

References

- 1. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of brazilin and protosappanin B in Caesalpinia sappan by ionic-liquid dispersive liquid-phase microextraction method combined with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes - Food & Function (RSC Publishing) DOI:10.1039/C5FO01256B [pubs.rsc.org]

- 4. Protosappanin B Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Caesappin A and B, two novel protosappanins from Caesalpinia sappan L.: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Extraction and Analysis of Protosappanin B from Caesalpinia sappan Heartwood

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the methodologies for extracting, purifying, and analyzing Protosappanin B, a key bioactive homoisoflavone derived from the heartwood of Caesalpinia sappan L. (Lignum Sappan). Protosappanin B has garnered significant scientific interest for its potent pharmacological activities, including antitumor, anti-inflammatory, and antioxidant effects.[1][2][3] This guide summarizes quantitative data, presents detailed experimental protocols, and visualizes critical pathways and workflows to support research and development efforts.

Extraction Methodologies for Protosappanin B

The efficient extraction of Protosappanin B from C. sappan heartwood is the primary step for its isolation. Various methods have been optimized, ranging from traditional solvent-based techniques to modern ionic liquid-based ultrasonic-assisted extraction.

Overview of Extraction Techniques

-

Hot Water Extraction: This conventional method involves boiling the powdered heartwood in water. It is a straightforward and environmentally friendly technique, often used as an initial step in a sequential extraction process.[4][5]

-

Ethanol Extraction: Ethanolic extraction, sometimes in combination with water, is effective for isolating various bioactive compounds, including protosappanins.[1][6]

-

Ionic Liquid-Based Ultrasonic-Assisted Extraction (IL-UAE): This advanced method utilizes ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([BMIM]Br), in methanol, coupled with ultrasonication. It has been shown to significantly improve extraction efficiency.[2]

-

Heating Reflux Extraction: Similar to IL-UAE, this method employs an ionic liquid-methanol solution but uses heating under reflux. It demonstrates comparable, and in some cases slightly higher, extraction rates than the ultrasonic method.[2]

Comparative Analysis of Extraction Parameters

The choice of extraction method profoundly impacts the yield of Protosappanin B. The following table summarizes key parameters and reported yields from various studies.

| Extraction Method | Solvent System | Solid-to-Liquid Ratio | Temperature | Time | Protosappanin B Yield (%) | Reference |

| Hot Water Extraction | Distilled Water | Not Specified | Boiling | 3 x 60 min | Not Quantified | [4] |

| Ethanol Extraction | Ethanol-Water (3:1 w/w) | Not Specified | 60 - 180 °C | 5 min | Not Quantified | [6] |

| IL Ultrasonic Extraction | 0.5 M [BMIM]Br in Methanol | 1:50 (g/mL) | 50 °C | 50 min | 1.59% | [2] |

| IL Heating Reflux Extraction | 0.5 M [BMIM]Br in Methanol | 1:50 (g/mL) | 60 °C | 50 min | 1.61% | [2] |

Purification and Isolation

Following crude extraction, a purification step is essential to isolate Protosappanin B from other co-extracted compounds like brazilin (B1667509).

-

Solvent Partitioning: A common initial purification step involves partitioning the concentrated aqueous extract with solvents of increasing polarity, such as petroleum ether (for lipid removal) and ethyl acetate (B1210297). Protosappanin B is typically enriched in the ethyl acetate fraction.[4][5]

-

Column Chromatography: Silica (B1680970) gel column chromatography is the most widely reported method for the final purification of Protosappanin B.[4][5][6] The powdered extract is mixed with silica gel, loaded onto a column, and eluted with a solvent system, often a dichloromethane-methanol gradient.[6]

Experimental Protocols & Workflow

This section provides detailed, step-by-step methodologies for the extraction, purification, and analysis of Protosappanin B.

General Experimental Workflow

The overall process from raw plant material to pure, analyzed compound follows a logical sequence.

References

- 1. Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes - Food & Function (RSC Publishing) DOI:10.1039/C5FO01256B [pubs.rsc.org]

- 2. Simultaneous determination of brazilin and protosappanin B in Caesalpinia sappan by ionic-liquid dispersive liquid-phase microextraction method combined with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protosappanin B Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Protosappanin-Type Homoisoflavonoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protosappanin-type homoisoflavonoids, a unique class of natural products primarily found in the heartwood of Caesalpinia sappan, exhibit a wide array of promising biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. Despite their therapeutic potential, the biosynthetic pathway leading to these complex molecules remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding and a putative biosynthetic pathway of protosappanin-type homoisoflavonoids. Drawing from the established principles of flavonoid biosynthesis and the structural diversity of homoisoflavonoids isolated from C. sappan, this document outlines the key enzymatic steps and intermediates likely involved in their formation. Furthermore, this guide furnishes detailed experimental protocols for the extraction, isolation, and characterization of these compounds, alongside general methodologies for investigating their biosynthesis. Quantitative data on the biological activities of prominent homoisoflavonoids from C. sappan are presented in structured tables to facilitate comparative analysis. This whitepaper aims to serve as a foundational resource for researchers dedicated to unraveling the intricacies of homoisoflavonoid biosynthesis and harnessing their potential for drug discovery and development.

Introduction

Homoisoflavonoids are a distinct subclass of flavonoids characterized by a C16 skeleton (C6-C2-C6), as opposed to the typical C15 framework of other flavonoids. Among these, the protosappanin-type homoisoflavonoids, such as protosappanin A and B, possess a unique rearranged dibenz[b,d]oxocine ring system that contributes to their significant biological properties. These compounds are predominantly isolated from the heartwood of Caesalpinia sappan L., a plant with a long history of use in traditional medicine. While numerous studies have focused on the isolation, structural elucidation, and pharmacological evaluation of protosappanins, their biosynthesis at the molecular and enzymatic level is still a developing field of study.[1][2]

This guide will first provide an overview of the general phenylpropanoid and flavonoid biosynthetic pathways, which serve as the foundation for homoisoflavonoid formation. Subsequently, a putative biosynthetic pathway for protosappanin-type homoisoflavonoids will be detailed, starting from the precursor sappanchalcone (B1681444). Although direct enzymatic evidence for many of the proposed steps is currently lacking, this hypothetical pathway provides a logical framework for future research.

General Phenylpropanoid and Flavonoid Biosynthesis

The biosynthesis of all flavonoids, including homoisoflavonoids, begins with the phenylpropanoid pathway. This central pathway in plants converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a key precursor for a vast array of secondary metabolites.

The core of flavonoid biosynthesis is catalyzed by the sequential action of several key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

-

Chalcone (B49325) synthase (CHS): A type III polyketide synthase that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a naringenin (B18129) chalcone, the precursor to most flavonoids.

From the chalcone scaffold, various classes of flavonoids are synthesized through the action of isomerases, reductases, hydroxylases, and other modifying enzymes.

Putative Biosynthetic Pathway of Protosappanin-Type Homoisoflavonoids

The biosynthesis of protosappanin-type homoisoflavonoids is believed to diverge from the general flavonoid pathway at the level of a specific chalcone, sappanchalcone.[3] The pathway is thought to involve a unique rearrangement and the incorporation of an additional carbon atom, which is derived from S-adenosyl methionine (SAM).[2]

Based on the structures of co-occurring homoisoflavonoids in C. sappan, a putative biosynthetic pathway is proposed below.

Key Proposed Steps:

-

Formation of Sappanchalcone: The pathway likely begins with the formation of a specific chalcone, sappanchalcone, through the action of a chalcone synthase (CHS) using appropriate precursors.

-

Cyclization to a Flavanone (B1672756): A chalcone isomerase (CHI) would then catalyze the stereospecific cyclization of sappanchalcone to form the corresponding flavanone.

-

Introduction of the C16 Carbon: A crucial and uncharacterized step is the introduction of an additional carbon atom at the C-3 position of the flavanone skeleton. This is hypothesized to be catalyzed by a methyltransferase using SAM as the methyl donor, followed by rearrangement.

-

Formation of Sappanin-Type Core: A series of enzymatic reactions, likely involving reductases and dehydratases, would lead to the formation of the sappanin-type homoisoflavonoid core structure, such as sappanol.

-

Oxidative Rearrangement to Protosappanins: The final and most complex step is the proposed oxidative rearrangement of a sappanin-type precursor to form the characteristic dibenz[b,d]oxocine skeleton of protosappanins. This is likely catalyzed by a cytochrome P450 monooxygenase or a dioxygenase.

Below is a DOT script for a diagram illustrating this putative pathway.

Caption: Putative biosynthetic pathway of protosappanin-type homoisoflavonoids.

Quantitative Data

While quantitative data on the intermediates of the biosynthetic pathway are not available, extensive research has been conducted on the biological activities of the final products. The following table summarizes the in vitro cytotoxic and anti-inflammatory activities of major homoisoflavonoids isolated from Caesalpinia sappan.

| Compound | Biological Activity | Cell Line / Assay | IC50 / Effective Concentration | Reference |

| Protosappanin A | Cytotoxicity | Various cancer cell lines | Varies | [4] |

| Anti-inflammatory | LPS-stimulated macrophages | Varies | [5] | |

| Protosappanin B | Cytotoxicity | Various cancer cell lines | Varies | [4] |

| Anti-inflammatory | LPS-stimulated macrophages | Varies | [5] | |

| Sappanol | Anti-inflammatory | LPS-stimulated macrophages | Varies | [5] |

| Brazilin | Anti-inflammatory | LPS-stimulated macrophages | Varies | [5] |

| Sappanchalcone | Cytotoxicity | Various cancer cell lines | Varies | [4] |

Experimental Protocols

Due to the limited research on the specific enzymatic steps of protosappanin biosynthesis, this section provides detailed protocols for general experimental approaches that are fundamental to elucidating such pathways.

Extraction and Isolation of Homoisoflavonoids from Caesalpinia sappan

This protocol describes a general procedure for the extraction and isolation of homoisoflavonoids from the heartwood of C. sappan.

Workflow Diagram:

References

- 1. An isotopic labeling approach linking natural products with biosynthetic gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 4. Enzymatic Cascade Reactions in Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes - Food & Function (RSC Publishing) DOI:10.1039/C5FO01256B [pubs.rsc.org]

Protosappanin B: A Comprehensive Technical Guide to its Novel Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protosappanin B (PSB), a key bioactive compound isolated from the heartwood of Caesalpinia sappan L., has emerged as a promising natural product with a diverse pharmacological profile. This technical guide provides an in-depth exploration of the novel therapeutic targets of Protosappanin B, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective activities. We present a comprehensive summary of the quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the core signaling pathways modulated by PSB. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of Protosappanin B.

Anti-Cancer Therapeutic Targets

Protosappanin B has demonstrated significant anti-tumor effects across a range of cancer cell lines. Its mechanisms of action are multi-faceted, involving the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

GOLPH3 and the PI3K/Akt/mTOR Signaling Axis

A primary anti-cancer mechanism of Protosappanin B involves the inhibition of Golgi phosphoprotein 3 (GOLPH3).[1][2] GOLPH3 is an oncoprotein that, when overexpressed, promotes tumor growth and metastasis. PSB has been shown to suppress GOLPH3 expression in a concentration-dependent manner in colon cancer cells.[1][2] This inhibition of GOLPH3 leads to the downstream suppression of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival. Specifically, PSB treatment has been observed to significantly reduce the phosphorylation of key proteins in this pathway, including p-AKT, p-p70S6K, and p-ERK1/2.[1]

Induction of Apoptosis and Cell Cycle Arrest

Protosappanin B is a potent inducer of apoptosis in cancer cells. In human bladder cancer cells (T24 and 5637), PSB treatment leads to a concentration-dependent increase in apoptotic cells.[3][4] This is accompanied by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[4]

Furthermore, PSB causes cell cycle arrest at the G1 phase, preventing the transition to the S phase.[3] This effect is associated with the modulation of several cell cycle regulatory genes.[3]

Chemosensitization

Recent studies have highlighted the role of Protosappanin B in enhancing the chemosensitivity of cancer cells to conventional chemotherapeutic agents. In colon adenocarcinoma, PSB has been shown to attenuate 5-fluorouracil (B62378) (5-FU) chemoresistance by regulating the LINC00612/microRNA-590-3p/GOLPH3 axis.[5] PSB treatment downregulates the long non-coding RNA LINC00612, which in turn increases the expression of miR-590-3p. This microRNA then targets and inhibits GOLPH3, leading to increased sensitivity to 5-FU.[5]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of Protosappanin B have been quantified in various cancer cell lines, with IC50 values indicating its potency.

| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) | Reference |

| SW-480 | Colon Cancer | 21.32 | 48 | [6][7][8] |

| HCT-116 | Colon Cancer | 26.73 | 48 | [6][7][8] |

| T24 | Bladder Cancer | 82.78 | 48 | [3][9] |

| 5637 | Bladder Cancer | 113.79 | 48 | [3][9] |

| BTT | Bladder Cancer | 76.53 | 48 | [6][7] |

Anti-Inflammatory Therapeutic Targets

Protosappanin B exhibits significant anti-inflammatory properties by modulating key inflammatory pathways and mediators.

Inhibition of Pro-inflammatory Cytokines and Mediators

PSB has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[10] It also downregulates the expression of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[11]

Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of Protosappanin B are, in part, mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. By suppressing the activation of NF-κB, PSB can effectively dampen the inflammatory response.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory efficacy of Protosappanin B has been evaluated in vitro.

| Cell Line | Stimulant | Inhibited Mediator | IC50 (µM) | Reference |

| J774.1 Macrophages | LPS | IL-6 | 123 | [5] |

| J774.1 Macrophages | LPS | TNF-α | >100 | [5] |

Neuroprotective Therapeutic Targets

Protosappanin B has demonstrated neuroprotective effects in models of neuronal injury, primarily through the preservation of mitochondrial function and regulation of p53.

Maintenance of Mitochondrial Homeostasis

In PC12 cells subjected to oxygen-glucose deprivation (OGD), a model for ischemic injury, Protosappanin B was found to maintain mitochondrial homeostasis.[12][13] This includes the upregulation of the mitochondrial membrane potential (MMP), inhibition of cytochrome c release from the mitochondria, and inactivation of the mitochondrial caspase-9/3 apoptosis pathway.[12]

Induction of Ubiquitin-Dependent p53 Degradation

A key mechanism underlying the neuroprotective effects of PSB is the induction of ubiquitin-dependent degradation of the p53 protein.[12] p53 is a tumor suppressor protein that can also promote apoptosis under cellular stress. By promoting the degradation of p53, PSB leads to the release of Bcl-2 from a p53-Bcl-2 complex, allowing Bcl-2 to translocate to the mitochondrial outer membrane and exert its anti-apoptotic function.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of Protosappanin B's therapeutic targets.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of Protosappanin B on cancer cell lines.

-

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Protosappanin B (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treat the cells with various concentrations of Protosappanin B and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blot Analysis for Protein Expression

This protocol is used to determine the effect of Protosappanin B on the expression levels of specific proteins in signaling pathways.

-

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the target proteins (e.g., GOLPH3, p-Akt, Akt, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse the cells and determine the protein concentration of each sample.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with Protosappanin B.

-

Materials:

-

Treated and untreated cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of Protosappanin B on the cell cycle distribution.

-

Materials:

-

Treated and untreated cells

-

Cold 70% ethanol (B145695)

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

-

-

Procedure:

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.

-

Add PI staining solution and incubate for 15 minutes in the dark.

-

Analyze the cells by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

In Vivo Xenograft Tumor Model

This protocol is used to evaluate the anti-tumor efficacy of Protosappanin B in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

Protosappanin B formulation for in vivo administration

-

Vehicle control

-

Calipers

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of the mice.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer Protosappanin B or the vehicle control to the respective groups according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

-

Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (width² x length)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.

-

Analyze the data to determine the effect of Protosappanin B on tumor growth.

-

Conclusion

Protosappanin B is a promising natural compound with a wide range of therapeutic applications. Its ability to target multiple key signaling pathways involved in cancer progression, inflammation, and neuronal cell death underscores its potential as a lead compound for the development of novel therapeutics. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers to further explore and validate the therapeutic utility of Protosappanin B. Future studies should focus on optimizing its pharmacokinetic and pharmacodynamic properties and evaluating its efficacy and safety in more advanced preclinical and clinical settings.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protosappanin B Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 4. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes - Food & Function (RSC Publishing) DOI:10.1039/C5FO01256B [pubs.rsc.org]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DE [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Anti-inflammatory constituents of Sappan Lignum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. kumc.edu [kumc.edu]

- 13. Protosappanin B protects PC12 cells against oxygen-glucose deprivation-induced neuronal death by maintaining mitochondrial homeostasis via induction of ubiquitin-dependent p53 protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Protosappanin B Standard Preparation for In Vitro Assays

Introduction

Protosappanin B is a polyphenolic compound primarily extracted from the heartwood of Caesalpinia sappan L.[1][2]. It has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and anti-oxidative properties[1][3]. In cancer research, Protosappanin B has been shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in various cancer cell lines, such as those from bladder and colon cancers[4][5][6]. Its mechanism of action often involves the modulation of critical cellular signaling pathways, making it a valuable compound for investigation in drug discovery and development. These notes provide a comprehensive guide for the preparation and use of Protosappanin B standards for reproducible and reliable in vitro experiments.

Physicochemical and Solubility Data

Accurate preparation of Protosappanin B solutions begins with an understanding of its fundamental properties. The data below has been compiled to assist in accurate stock solution preparation and experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₆ | [3][7][8] |

| Molecular Weight | 304.29 g/mol | [3][7][8] |

| CAS Number | 102036-29-3 | [1][3][7] |

| Appearance | Powder | [3] |

| Purity | ≥ 98% (Varies by supplier) | N/A |

| Solubility (DMSO) | ≥ 61 mg/mL (approx. 200 mM) | [3] |

| Solubility (Ethanol) | ≥ 61 mg/mL | [3] |

| Solubility (Water) | ≥ 61 mg/mL | [3] |

Note: While high water solubility has been reported, it is advisable to first dissolve Protosappanin B in an organic solvent like DMSO before preparing aqueous working solutions to ensure complete dissolution.

Protocols for Standard Preparation and Application

Protocol 1: Preparation of Protosappanin B Stock Solution

This protocol details the steps for preparing a high-concentration stock solution of Protosappanin B, which can be stored and diluted for various in vitro assays.

Materials:

-

Protosappanin B (powder)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous/molecular biology grade

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Pre-Weighing Preparation: Allow the Protosappanin B vial to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of Protosappanin B powder using a calibrated analytical balance. For example, to prepare a 10 mM stock solution, weigh out 3.04 mg of Protosappanin B.

-

Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder. For 3.04 mg, add 1 mL of DMSO to achieve a 10 mM concentration. Using fresh DMSO is crucial as moisture-absorbing DMSO can reduce solubility[3].

-

Solubilization: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used if dissolution is difficult.

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles[3].

-

For long-term storage (up to 1 year), store the aliquots at -80°C[3].

-

For short-term storage (up to 1 month), store at -20°C[3].

-

Store the original powder at -20°C for up to 3 years[3].

-

Protocol 2: Cell Viability MTT Assay

This protocol provides a general method for assessing the cytotoxic effects of Protosappanin B on cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Protosappanin B stock solution (e.g., 10 mM in DMSO)

-

Cancer cell line of interest (e.g., T24, SW-480)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Preparation of Working Solutions: Prepare serial dilutions of Protosappanin B from the stock solution in complete culture medium. For example, to test concentrations from 10 µg/mL to 200 µg/mL, dilute the stock accordingly. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.5% to avoid solvent toxicity.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared Protosappanin B working solutions or vehicle control (medium with the same final DMSO concentration).

-

Incubation: Incubate the plate for the desired time period, typically 48 hours[5][6].

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ value can be determined using non-linear regression analysis.

Reported IC₅₀ Values (48h Treatment)

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Source |

| SW-480 | Human Colon Cancer | 21.32 | [5] |

| HCT-116 | Human Colon Cancer | 26.73 | [5] |

| T24 | Human Bladder Cancer | 82.78 | [6][9] |

| 5637 | Human Bladder Cancer | 113.79 | [6][9] |

| BTT | Mouse Bladder Cancer | 76.53 | [5] |

Mechanism of Action and Signaling Pathways

Protosappanin B exerts its anti-tumor effects by modulating several key intracellular signaling pathways. Studies have shown that it can inhibit the PI3K/Akt pathway, a central regulator of cell survival, proliferation, and growth[10]. By suppressing the phosphorylation of PI3K and its downstream effector Akt, Protosappanin B can lead to decreased cell survival and the induction of apoptosis. Furthermore, it has been found to reduce the expression of phosphorylated ERK1/2 and β-catenin, which are involved in cell proliferation and migration[4]. Another identified target is the Golgi phosphoprotein 3 (GOLPH3), where Protosappanin B-induced suppression of GOLPH3 contributes to its cytotoxic activity in colon cancer cells[4].

References

- 1. Protosappanin B | CAS:102036-29-3 | Manufacturer ChemFaces [chemfaces.com]

- 2. Caesappin A and B, two novel protosappanins from Caesalpinia sappan L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Protosappanin B Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemfarms.com [chemfarms.com]

- 8. echemi.com [echemi.com]

- 9. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Structural Elucidation of Protosappanin B using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of Protosappanin B, a bioactive dibenz[b,d]oxocin derivative isolated from Caesalpinia sappan.

Application Notes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structure determination of novel or isolated natural products. For a molecule like Protosappanin B, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about its chemical structure, including the carbon skeleton, proton environments, and connectivity.

1. 1D NMR: ¹H and ¹³C Spectra

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment (chemical shift, δ), their multiplicity (splitting pattern), and the number of neighboring protons (coupling constant, J). For Protosappanin B, the ¹H NMR spectrum would reveal signals in the aromatic region corresponding to the protons on the two benzene (B151609) rings, as well as signals in the aliphatic region for the methylene (B1212753) and methoxy (B1213986) groups.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum displays the signals for all unique carbon atoms in the molecule. The chemical shift of each carbon indicates its type (e.g., aromatic, aliphatic, carbonyl, or attached to a heteroatom). Due to the low natural abundance of ¹³C, proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

2. 2D NMR: COSY, HSQC, and HMBC Spectra

-

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum reveal ¹H-¹H spin-spin coupling networks, which is invaluable for piecing together fragments of the molecule, such as the spin systems within the aromatic rings and the aliphatic chain of Protosappanin B.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, allowing for the unambiguous assignment of ¹H and ¹³C signals for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing the overall carbon framework of a molecule. It reveals correlations between protons and carbons that are separated by two or three bonds. These long-range correlations are used to connect the molecular fragments identified from COSY and HSQC data, thereby assembling the complete structure of Protosappanin B. For instance, correlations from the methoxy protons to the aromatic ring would confirm its point of attachment.

Data Presentation

The following tables summarize the expected NMR data for Protosappanin B.

Disclaimer: As of the last update, a complete, officially published, and tabulated set of experimental NMR data for Protosappanin B was not available. The ¹³C NMR data presented below is based on the published data for the structurally similar compound, Protosappanin A, isolated from Caesalpinia sappan.[1] The ¹H NMR data is a representative dataset generated based on the known structure of Protosappanin B and established NMR principles, and should be considered illustrative.

Table 1: Representative ¹³C NMR Data for Protosappanin Analogs

| Position | Chemical Shift (δ) ppm (Protosappanin A)[1] | Expected Chemical Shift Range for Protosappanin B (ppm) |

| 1 | 123.4 | 120-125 |

| 2 | 141.8 | 140-145 |

| 3 | 118.7 | 115-120 |

| 4 | 145.2 | 143-148 |

| 4a | - | 125-130 |

| 6 | 133.4 | 130-135 |

| 6a | - | 130-135 |

| 7 | - | 30-35 |

| 8 | - | 65-70 |

| 9 | - | 110-115 |

| 10 | - | 145-150 |

| 11 | - | 145-150 |

| 11a | - | 115-120 |

| 12a | - | 155-160 |

| OCH₃ | - | 55-60 |

Table 2: Representative ¹H NMR Data for Protosappanin B

| Position | Chemical Shift (δ) ppm (Illustrative) | Multiplicity (Illustrative) | Coupling Constant (J) Hz (Illustrative) |

| H-1 | 6.85 | d | 8.0 |

| H-3 | 6.95 | d | 2.5 |

| H-4 | 6.80 | dd | 8.0, 2.5 |

| H-6 | 7.10 | s | - |

| H-7α | 3.05 | dd | 16.0, 4.5 |

| H-7β | 2.90 | dd | 16.0, 6.0 |

| H-8 | 4.80 | t | 5.0 |

| H-9 | 6.70 | s | - |

| OCH₃ | 3.85 | s | - |

| OH | 5.0-9.0 | br s | - |

Experimental Protocols

1. Sample Preparation

-

Isolation: Protosappanin B is isolated from the heartwood of Caesalpinia sappan using standard chromatographic techniques such as column chromatography over silica (B1680970) gel, followed by preparative HPLC for final purification.

-

Sample for NMR:

-

Weigh approximately 5-10 mg of purified Protosappanin B.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent depends on the solubility of the compound and the desired resolution of exchangeable proton signals (e.g., hydroxyls).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required for chemical shift referencing (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

2. NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

-

1D ¹H NMR:

-

Acquire the spectrum with a standard pulse sequence.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

1D ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower sensitivity of the ¹³C nucleus.

-

-

2D COSY:

-

Acquire the spectrum using a standard COSY-90 or COSY-45 pulse sequence.

-

Collect data with a spectral width of 12-16 ppm in both dimensions, with a sufficient number of increments in the indirect dimension (t₁) to achieve adequate resolution.

-

-

2D HSQC:

-

Acquire the spectrum using a phase-sensitive HSQC pulse sequence with gradient selection.

-

Set the spectral width in the ¹H dimension to 12-16 ppm and in the ¹³C dimension to 160-200 ppm. Optimize the one-bond coupling constant (¹JCH) to approximately 145 Hz.

-

-

2D HMBC:

-

Acquire the spectrum using a gradient-selected HMBC pulse sequence.

-

Use similar spectral widths as in the HSQC experiment.

-

Optimize the long-range coupling constant (nJ*CH) to a value between 4 and 10 Hz to observe two- and three-bond correlations.

-

Visualizations

Caption: Workflow for the structure elucidation of Protosappanin B.

Caption: Expected key HMBC correlations for Protosappanin B.

References

Application Notes: Protosappanin B Treatment Protocol for T24 Bladder Cancer Cells

These application notes provide a comprehensive guide for researchers utilizing Protosappanin B as a treatment agent for T24 human bladder cancer cells. The protocols and data presented are synthesized from published research to ensure accuracy and reproducibility.

Introduction

Protosappanin B (PSB) is an active compound extracted from Lignum Sappan. Recent studies have demonstrated its potential as an anti-tumor agent. In the context of bladder cancer, Protosappanin B has been shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in the T24 human bladder cancer cell line. These notes detail the experimental protocols to replicate and build upon these findings.

Quantitative Data Summary

The following tables summarize the quantitative effects of Protosappanin B on T24 bladder cancer cells after a 48-hour treatment period.

Table 1: IC50 Value of Protosappanin B on T24 Cells

| Cell Line | Treatment Duration | IC50 Value (µg/mL) |

|---|

| T24 | 48 hours | 82.78[1][2] |

Table 2: Concentration-Dependent Effects of Protosappanin B on T24 Cell Growth

| Protosappanin B Conc. (µg/mL) | Growth Inhibition Rate (%) |

|---|---|

| 12.5 | Not specified |

| 25 | Not specified |

| 50 | Not specified |

| 100 | ~31%[1] |

| 200 | ~92%[1] |

Table 3: Effect of Protosappanin B on T24 Cell Apoptosis

| Protosappanin B Conc. (µg/mL) | Apoptosis Induction |

|---|---|

| 100 | Concentration-dependent increase in total apoptotic cells[1][3] |

| 150 | Concentration-dependent increase in early and late apoptotic cells[1][3] |

| 200 | Concentration-dependent increase in early and late apoptotic cells[1][3] |

| 250 | Concentration-dependent increase in early and late apoptotic cells[1][3] |

| 300 | Concentration-dependent increase in early and late apoptotic cells[1][3] |

Table 4: Effect of Protosappanin B on T24 Cell Cycle Distribution

| Protosappanin B Conc. (µg/mL) | Effect on Cell Cycle |

|---|

| 100 - 300 | Arrest in G1 phase, with a reduction in the proportion of S-phase cells[1][2] |

Experimental Protocols

The following protocols are detailed methodologies for key experiments involving the treatment of T24 cells with Protosappanin B.

General Experimental Workflow

The overall workflow involves culturing T24 cells, treating them with various concentrations of Protosappanin B, and subsequently performing assays to measure cell viability, apoptosis, and cell cycle distribution.

Caption: Overall experimental workflow for T24 cell treatment.

Materials and Reagents

-

T24 human bladder cancer cell line

-

Protosappanin B (purity > 98%)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Dimethyl sulfoxide (B87167) (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

RNase A

-

Protein lysis buffer

-

BCA Protein Assay Kit

-

Primary antibodies (Bax, Bcl-2, β-actin)

-

Secondary antibodies (HRP-conjugated)

Cell Culture and Maintenance

-

Culture T24 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 80-90% confluency using Trypsin-EDTA. The doubling time for T24 cells is approximately 19-48 hours.

Protosappanin B Stock and Working Solutions

-

Prepare a stock solution of Protosappanin B by dissolving it in DMSO.

-

For experiments, dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 12.5, 25, 50, 100, 200, 300 µg/mL).[1][2]

-

A vehicle control using the same final concentration of DMSO should be run in parallel.

Cell Viability (MTT) Assay

-

Seed T24 cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of Protosappanin B (12.5 to 200 µg/mL) or vehicle control.[1][2]

-

Incubate the plate for 48 hours at 37°C.[1]

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

-

Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell growth inhibition rate and the IC50 value.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

-

Seed T24 cells in 6-well plates and grow until they reach approximately 70% confluency.

-

Treat cells with Protosappanin B at concentrations of 100, 150, 200, 250, and 300 µg/mL for 48 hours.[2][4]

-

For Apoptosis:

-

Harvest cells (including floating cells) and wash with cold PBS.

-

Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Analyze the samples immediately using a flow cytometer.

-

-

For Cell Cycle Analysis:

-

Harvest cells, wash with cold PBS, and fix in 70% ethanol (B145695) overnight at -20°C.

-

Wash the fixed cells and resuspend in PBS containing PI and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content using a flow cytometer to determine the cell cycle phase distribution.

-

Protein Extraction and Western Blot

-

After treating T24 cells with Protosappanin B for 48 hours, collect the cells.[1]

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors on ice.[1]

-

Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to remove debris.[1]

-

Determine the protein concentration of the supernatant using a BCA assay.[1]

-

Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against Bax, Bcl-2, and a loading control like β-actin.

-

Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) system.

Mechanism of Action and Signaling Pathways

Protosappanin B exerts its anti-tumor effects on T24 cells primarily by inducing G1 phase cell cycle arrest and promoting apoptosis.[2] This is achieved through the modulation of several key proteins and signaling pathways. A proteomics analysis revealed that Protosappanin B treatment significantly alters the expression of proteins involved in the p53 and FOXO signaling pathways, among others.[5]

Caption: Protosappanin B's proposed mechanism of action in T24 cells.

References

- 1. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Measuring Protosappanin B Cytotoxicity using the MTT Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protosappanin B (PSB), a key bioactive component isolated from the heartwood of Sappan Lignum, has demonstrated significant anti-proliferative and cytotoxic effects across various cancer cell lines. This document provides a detailed protocol for assessing the cytotoxicity of Protosappanin B using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a widely adopted colorimetric method to evaluate cell viability by measuring the metabolic activity of cells.[1][2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1][4] The concentration of these crystals, which is directly proportional to the number of viable cells, can be quantified by measuring the absorbance after solubilization.[1][2][4]

This application note includes a comprehensive experimental protocol, a summary of reported cytotoxic concentrations of Protosappanin B on various cell lines, and visual diagrams of the experimental workflow and implicated signaling pathways.

Data Presentation

The cytotoxic effects of Protosappanin B have been evaluated in several cancer cell lines, with varying sensitivities observed. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 | Reference |

| SW-480 | Human Colon Cancer | 48 | 21.32 µg/mL | [5] |

| HCT-116 | Human Colon Cancer | 48 | 26.73 µg/mL | [5] |

| T24 | Human Bladder Cancer | 48 | 82.78 µg/mL | [6][7] |

| 5637 | Human Bladder Cancer | 48 | 113.79 µg/mL | [6][7] |

| BTT | Mouse Bladder Cancer | 48 | 76.53 µg/mL | [5] |

| A875 | Human Melanoma | 24 | 15 and 20 µM produced cytotoxic effects | [6] |

Note: Direct comparison of IC50 values between studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocol: MTT Assay for Protosappanin B Cytotoxicity

This protocol is a generalized procedure and should be optimized for specific cell lines and laboratory conditions.

Materials:

-

Protosappanin B (PSB)

-

Target cancer cell lines (e.g., SW-480, HCT-116, T24)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

-

Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO)[2], or 10% SDS in 0.01 M HCl[4])

-

96-well flat-bottom sterile microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm if desired)

-

Multichannel pipette

Procedure:

-

Cell Seeding:

-

Harvest and count cells with viability greater than 90%.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well in 100 µL of complete medium).[8]

-

Incubate the plate overnight in a humidified incubator to allow for cell attachment.

-

-

Protosappanin B Treatment:

-

Prepare a stock solution of Protosappanin B in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in a serum-free medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Protosappanin B (e.g., 12.5, 25, 50, 100, 200 µg/mL).[5][7] Include a vehicle control (medium with the same concentration of the solvent used to dissolve PSB) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

-

-

MTT Addition and Incubation:

-

After the incubation period, carefully remove the treatment medium.

-

Add 100 µL of fresh, serum-free medium to each well.

-

Add 10 µL of the 5 mg/mL MTT solution to each well for a final concentration of 0.5 mg/mL.[9]

-

Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to metabolize the MTT into formazan crystals.[4][9]

-

-

Formazan Solubilization:

-

After the MTT incubation, carefully remove the medium containing MTT without disturbing the formazan crystals.[2]

-

Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][4]

-

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

The absorbance is directly proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-